2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide
Description
This compound features a thiazole core substituted with a ureido group (3-(2-methoxyphenyl)ureido) at the 2-position and an acetamide moiety at the 4-position, linked to a 4-phenoxyphenyl group. The structure integrates multiple pharmacophoric elements:
- Thiazole ring: A heterocyclic scaffold known for enhancing bioactivity, particularly antimicrobial and anti-inflammatory properties .
- 4-Phenoxyphenyl acetamide: A lipophilic aromatic group that could influence membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-32-22-10-6-5-9-21(22)28-24(31)29-25-27-18(16-34-25)15-23(30)26-17-11-13-20(14-12-17)33-19-7-3-2-4-8-19/h2-14,16H,15H2,1H3,(H,26,30)(H2,27,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUIGGVZDKWPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Urea Derivative: Reacting 2-methoxyaniline with an isocyanate to form the urea derivative.
Thiazole Ring Formation: Cyclization of the urea derivative with a thioamide to form the thiazole ring.
Acetamide Formation: Coupling the thiazole derivative with 4-phenoxyphenylacetic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction temperatures, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving urea derivatives.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The thiazole ring might also play a role in binding to specific molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thiazole- and acetamide-containing derivatives, focusing on substituent effects, biological activities, and structural properties.
Key Findings:
Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., Cl in 107j) enhance antifungal activity, likely by increasing membrane interaction . Methoxy groups (e.g., in and ) improve solubility and crystallinity but may reduce lipophilicity .
Crystal packing: Analogous compounds (e.g., ) form dimeric structures via C–H···O bonds, which could influence solubility and stability .
Biological Activity Trends: Thiazole-acetamide derivatives with meta-substituted aryl groups (e.g., 107b, 107k) show broader antimicrobial activity than para-substituted analogs . Compounds with dual aromatic systems (e.g., phenoxyphenyl in the target compound) may exhibit enhanced activity due to synergistic hydrophobic interactions .
Limitations and Contradictions
- Data Gaps : Direct biological data for the target compound are unavailable, necessitating extrapolation from analogs.
- Testing Variability : MIC values in vary by microbial strain, complicating cross-study comparisons .
- Structural Complexity : The ureido group in the target compound is unique among the analogs reviewed, limiting direct activity comparisons.
Q & A
Basic: What synthetic strategies are recommended for producing this compound with high yield and purity?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by urea linkage and acetamide coupling. Key steps include:
- Thiazole ring formation : Using thiourea derivatives and α-halo ketones under reflux conditions in solvents like ethanol or THF .
- Urea linkage introduction : Reacting isocyanate intermediates with aminothiazole derivatives in anhydrous DMF or dichloromethane, catalyzed by triethylamine .
- Final acylation : Coupling the thiazole-urea intermediate with 4-phenoxyaniline using EDCI/HOBt or DCC as coupling agents .
Critical considerations : - Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to remove unreacted intermediates.
- Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Basic: Which analytical techniques are essential for structural validation?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxyphenyl, phenoxy groups) and urea/acetamide linkages .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion) and detect synthetic byproducts .
- HPLC : For purity assessment, especially to detect residual solvents or unreacted precursors .
Advanced: How can researchers resolve discrepancies in reported anti-inflammatory vs. cytotoxic activity?
Answer:
Contradictions may arise from assay conditions or target selectivity. Methodological approaches include:
- Dose-response profiling : Test across a wide concentration range (e.g., 0.1–100 µM) to differentiate anti-inflammatory (low-dose COX-1 inhibition) from cytotoxic effects (high-dose apoptosis) .
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm involvement of specific pathways (e.g., NF-κB for inflammation, p53 for apoptosis) .
- Orthogonal assays : Compare results from ELISA (cytokine quantification) and MTT (cell viability) to decouple anti-inflammatory and cytotoxic readouts .
Advanced: What experimental designs are optimal for structure-activity relationship (SAR) studies?
Answer:
Systematic modifications and computational modeling are critical:
- Functional group variation : Synthesize analogs with substitutions at the methoxyphenyl (e.g., -OCH3 → -CF3) or phenoxy (e.g., -PhO- → -PhCH2-) positions to assess steric/electronic effects .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities for targets like COX-1 or kinases. Validate with site-directed mutagenesis .
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., microsomal assays) and solubility (shake-flask method) to prioritize lead compounds .
Basic: What in vitro models are suitable for initial biological screening?
Answer:
- Anti-inflammatory : LPS-stimulated RAW 264.7 macrophages for COX-2/PGE2 inhibition .
- Anticancer : NCI-60 cell line panel or patient-derived xenograft (PDX) models for cytotoxicity screening .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-1/2 inhibition kits) with indomethacin as a positive control .
Advanced: How to address poor aqueous solubility during formulation development?
Answer:
- Prodrug synthesis : Introduce phosphate or PEGylated groups to the acetamide moiety to enhance hydrophilicity .
- Nanoparticulate systems : Encapsulate the compound in PLGA nanoparticles (e.g., solvent evaporation method) for sustained release .
- Co-solvent systems : Use Cremophor EL or cyclodextrin complexes in preclinical studies to improve bioavailability .
Advanced: What strategies validate target engagement in complex biological systems?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate interacting proteins for LC-MS/MS identification .
- In vivo imaging : Radiolabel the compound (e.g., with 18F) for PET imaging to track biodistribution and target accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
